N,N-Dimethyl-2,4-dinitro-1-naphthalenamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2,4-dinitro-1-naphthalenamine typically involves the nitration of 1-dimethylamino-naphthalene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration at the 2 and 4 positions of the naphthalene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring safety protocols are in place to handle the reactive nitrating agents.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2,4-dinitro-1-naphthalenamine undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles can be used under basic conditions.
Major Products
Reduction: The major products are the corresponding diamino derivatives.
Substitution: The products depend on the nucleophile used but typically involve the replacement of the nitro groups with other functional groups.
Scientific Research Applications
N,N-Dimethyl-2,4-dinitro-1-naphthalenamine is used in various scientific research applications, including:
Proteomics: It is used as a biochemical tool in the study of proteins and their functions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2,4-dinitro-1-naphthalenamine involves its interaction with molecular targets through its nitro and dimethylamino groups. These functional groups allow the compound to participate in various chemical reactions, influencing the behavior of proteins and other biomolecules in proteomics research .
Comparison with Similar Compounds
Similar Compounds
- 1-Dimethylamino-2-nitronaphthalene
- 1-Dimethylamino-4-nitronaphthalene
- 2,4-Dinitro-1-naphthalenamine
Uniqueness
N,N-Dimethyl-2,4-dinitro-1-naphthalenamine is unique due to the presence of both nitro groups at the 2 and 4 positions and a dimethylamino group at the 1 position. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable in specialized research applications .
Properties
IUPAC Name |
N,N-dimethyl-2,4-dinitronaphthalen-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-13(2)12-9-6-4-3-5-8(9)10(14(16)17)7-11(12)15(18)19/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMRIRCVYOVJRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70772661 |
Source
|
Record name | N,N-Dimethyl-2,4-dinitronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70772661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39139-79-2 |
Source
|
Record name | N,N-Dimethyl-2,4-dinitronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70772661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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